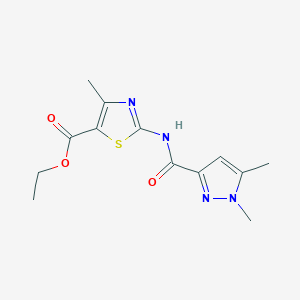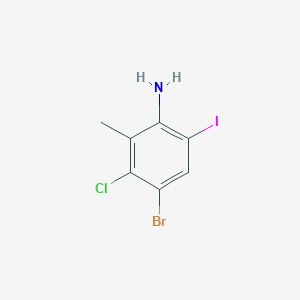
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C17H14N6O2 and its molecular weight is 334.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Compounds containing the quinoxaline ring, fused with tetrazoles and oxadiazoles, have been synthesized and shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant activities. These moieties are significant in drug design, serving as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides, highlighting their importance in both medicinal and heterocyclic chemistry (Kethireddy et al., 2017).
Antimicrobial and Antifungal Properties
A novel series of compounds incorporating the quinoxaline and oxadiazole units have demonstrated significant antibacterial activities. The synthesis of these compounds involves oxidative cyclization processes, leading to structures that have been confirmed through various spectroscopic techniques. The antibacterial potential of these derivatives underscores their relevance in developing new antimicrobial agents (Joshi et al., 2011).
Applications in Molecular Chemistry
Quinoxaline derivatives have been explored for their electrochemical, photocatalytic, and magnetic properties. By introducing specific ligands into reaction systems containing polyoxoanions and metal ions, researchers have synthesized complexes with potential applications in catalysis and materials science. These studies reveal the structural flexibility and functional adaptability of quinoxaline-based compounds in various chemical contexts (Li et al., 2020).
Anticancer Activity
The cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide, has been investigated. Some of these compounds have shown potent cytotoxic effects against various cancer cell lines, indicating their potential in cancer therapy (Deady et al., 2003).
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-23-8-4-7-14(23)16-21-15(25-22-16)10-19-17(24)13-9-18-11-5-2-3-6-12(11)20-13/h2-9H,10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXMJUQIGVFAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)
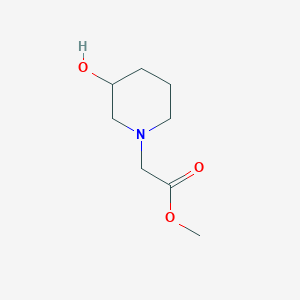
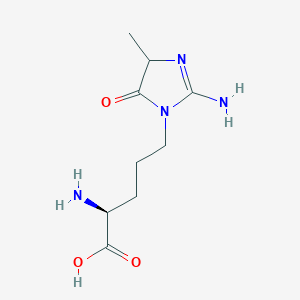
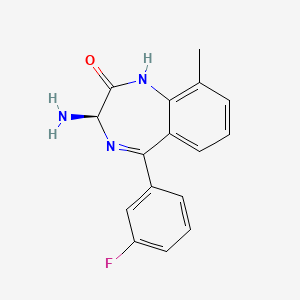
![Ethyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate](/img/structure/B2700604.png)
![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2700608.png)
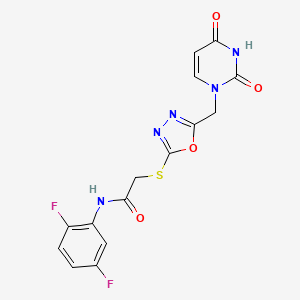
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B2700613.png)
![1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride](/img/structure/B2700615.png)
![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)
